Dibutyrylamine

Description

Historical Context of Structural Elucidation and Postulation

The early study of dibutyrylamine is intrinsically linked to the structural elucidation of alkaloids, a class of naturally occurring organic compounds containing nitrogen atoms.

Early Postulations and Structural Assignment of this compound (e.g., in the context of conine)

In the mid-19th century, the precise structures of many complex organic molecules were still a matter of intense debate and investigation. One of the pivotal challenges of the era was determining the structure of conine, the toxic alkaloid from poison hemlock (Conium maculatum). In 1850, the influential German chemist August Wilhelm von Hofmann turned his attention to this problem. Based on his extensive research into the nature of amines and their relationship to ammonia (B1221849), Hofmann postulated a structure for conine that he described as a "dibutyryl-amine". askfilo.com While this initial hypothesis for conine's structure was later proven incorrect (conine is actually 2-propylpiperidine), the postulation itself was significant. It demonstrated the application of emerging theories of chemical structure to complex natural products and placed the theoretical compound, this compound, within the discourse of pioneering organic chemistry.

Verification of Proposed this compound Structures through Early Syntheses

The validation of any proposed chemical structure in the 19th century relied heavily on chemical synthesis. To confirm the identity and structure of this compound, chemists of the period would have relied on established reactions for amine synthesis. One of the common methods available at the time was the reaction of an alkyl halide with ammonia. chemicalbook.com In this procedure, butyl bromide or butyl chloride would be reacted with ammonia. chemicalbook.com This reaction, however, typically produces a mixture of primary, secondary, and tertiary amines, which would then need to be separated.

Another early industrial method involved passing a mixture of ammonia and butanol over a heated catalyst, such as alumina (B75360) or silica (B1680970), at high temperatures (300-500°C) and pressures. chemicalbook.com A variation of this method includes the use of hydrogen and a dehydrogenation catalyst. chemicalbook.com The successful synthesis of a compound via these methods, followed by the characterization of its physical properties (such as boiling point and density) and chemical reactivity, allowed for the definitive verification of the structure of this compound as di-n-butylamine. This confirmation was a crucial step, distinguishing it from other possible isomers and solidifying its place in the growing catalog of known organic compounds.

Contemporary Significance in Fundamental Organic Chemistry

In modern organic chemistry, secondary amines like this compound are valued as versatile building blocks and reagents. Their significance stems from the reactivity of the N-H bond and the nucleophilic nature of the nitrogen atom. This compound serves as a quintessential example of a secondary amine in several fundamental reaction types.

One of the most important of these is reductive amination, a powerful method for forming C-N bonds. libretexts.orglibretexts.org This reaction involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org this compound can be used in this context to introduce a dibutylamino group, creating a tertiary amine.

Furthermore, secondary amines are foundational to the Mannich reaction, a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org this compound can act as the amine component in this reaction, reacting with formaldehyde (B43269) and a compound containing an acidic proton. The resulting Mannich bases are valuable synthetic intermediates for the preparation of more complex molecules. The principles of these reactions, often taught in introductory organic chemistry, underscore the fundamental role of simple secondary amines like this compound.

Scope of Academic Inquiry into this compound Systems

Academic research continues to explore the utility of this compound and its derivatives in a variety of specialized applications. These studies highlight the compound's role as a versatile chemical tool.

Corrosion Inhibition: Research has shown that organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals. Amines, including aliphatic amines like this compound, can adsorb onto a metal surface, forming a protective layer that inhibits corrosion in acidic environments. mdpi.commdpi.cominformaticsjournals.co.in Studies investigate how the structure of the amine affects the efficiency of inhibition.

Catalysis: this compound and other secondary amines can function as organocatalysts or as ligands in metal-catalyzed reactions. For instance, in phase-transfer catalysis, lipophilic amine salts can facilitate the transport of reactants across the boundary of immiscible solvents, enhancing reaction rates. acenet.eduptfarm.pltcichemicals.com

Polymer Chemistry: Amines are crucial in polymer science, both as monomers and as reagents in polymer modification. kallipos.grwikipedia.org this compound can be used in processes like the synthesis of polyurethanes or as a catalytic agent in certain polymerization reactions. Research in this area explores the development of new polymeric materials with specific properties.

Synthesis of Derivatives: A significant area of academic inquiry involves the use of this compound as a starting material for the synthesis of more complex, value-added derivatives. For example, a study on γ-Polyglutamic acid derivatives used a solution containing this compound for sample preparation during analysis. osaka-u.ac.jp Other research focuses on creating novel heterocyclic compounds or other functional molecules where the dibutylamino moiety is a key structural feature, often exploring their potential biological or material science applications. nih.govuomus.edu.iqisca.me

Data Table: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₉N |

| Molar Mass | 129.24 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -62 °C |

| Boiling Point | 159 °C |

| Density | 0.767 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.417 |

Data sourced from ChemicalBook. Current time information in Bangalore, IN.

Structure

3D Structure

Properties

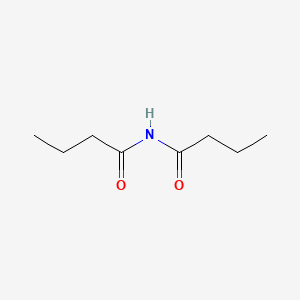

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-butanoylbutanamide |

InChI |

InChI=1S/C8H15NO2/c1-3-5-7(10)9-8(11)6-4-2/h3-6H2,1-2H3,(H,9,10,11) |

InChI Key |

HMZOTVUHCYDJMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=O)CCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyrylamine and Its Analogues

Classical Synthetic Routes to Secondary Amines

Traditional methods for synthesizing secondary amines, including dibutyrylamine, primarily rely on two well-established pathways: the conversion of carboxylic acid derivatives and reductive amination.

A common and versatile method for the synthesis of amines involves the reduction of amides, which are themselves derived from carboxylic acids. openstax.orglibretexts.org For the preparation of this compound, this two-step process begins with the formation of an N,N-disubstituted amide, N,N-dibutylbutyramide, from a butyric acid derivative.

The first step is the acylation of a primary amine (butylamine) with an activated form of butyric acid, such as butyryl chloride or butyric anhydride (B1165640). uobasrah.edu.iq This reaction proceeds via a nucleophilic acyl substitution mechanism. uobasrah.edu.iq

Step 1: Amide Formation

Butyryl chloride + Butylamine → N-butylbutyramide

N-butylbutyramide + Base + Butyl halide → N,N-dibutylbutyramide (less common)

Alternatively, and more directly for symmetrical amines:

Butyryl chloride + Dibutylamine (B89481) → N,N-dibutylbutyramide

The subsequent and crucial step is the reduction of the amide's carbonyl group (C=O) to a methylene (B1212753) group (CH₂). orgoreview.com Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent for this transformation, capable of reducing primary, secondary, and tertiary amides to their corresponding amines. orgoreview.comwikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org

Step 2: Amide Reduction

N,N-dibutylbutyramide + LiAlH₄ → this compound

Reductive amination, also known as reductive alkylation, is a highly efficient one-pot method for preparing amines. organic-chemistry.org For the synthesis of a symmetrical secondary amine like this compound, the process involves the reaction of an aldehyde (butyraldehyde) with a primary amine (butylamine).

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (specifically, a Schiff base). This imine intermediate is then reduced in situ to the final secondary amine. mdma.ch

Reaction Scheme:

Imine Formation: Butyraldehyde (B50154) + Butylamine ⇌ N-butylidenebutan-1-amine (imine) + H₂O

Reduction: N-butylidenebutan-1-amine + [Reducing Agent] → this compound

A variety of reducing agents can be used for this process. Mild hydride reagents are particularly common, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance for various functional groups. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in conjunction with an acid catalyst or in specific solvents like 2,2,2-trifluoroethanol. organic-chemistry.org

A study on the reductive amination of butyraldehyde with ammonia (B1221849) over noble metal catalysts noted that the Schiff base, N-[butylidene]butan-1-amine, is a key intermediate product in the reaction network. researchgate.net Thermodynamic calculations for the reductive amination of butyraldehyde have been performed to determine equilibrium compositions under various process conditions, highlighting its industrial relevance. acs.org

Modern and Efficient Synthesis Strategies for this compound

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. This has led to the development of advanced catalytic systems and the application of green chemistry principles to the synthesis of amines like this compound.

Platinum nanowires have been demonstrated as an effective catalyst for the selective synthesis of symmetrical secondary amines from nitriles in the absence of an external amine. rsc.orgresearchgate.net This method proceeds under mild conditions and is considered environmentally benign. rsc.org

| Catalyst System | Starting Material | Product | Yield | Conditions |

| Pt nanowires | Butyronitrile | This compound | High (up to 95% for analogous systems) rsc.org | Mild, H₂ atmosphere rsc.org |

| Raney Nickel | Butyraldehyde, Ammonia | This compound | Good | One-pot, ~150°C, 50 bar H₂ google.com |

| CuCr-type catalysts | N,N-Dibutylbutyramide | This compound | High | Vapor phase, H₂, 2-50 bar google.com |

This table presents examples of catalytic systems applicable to the synthesis of this compound or its analogues, with representative data from the literature.

Green chemistry aims to reduce the environmental impact of chemical processes. In amine synthesis, this translates to using less hazardous reagents, employing catalytic methods over stoichiometric ones, and using environmentally benign solvents like water or performing reactions under neat (solvent-free) conditions. organic-chemistry.org

Biocatalysis, using enzymes like imine reductases (IREDs) or transaminases, represents a significant advancement in green amine synthesis. rsc.org These enzymes can catalyze reductive amination reactions with high stereoselectivity under mild, aqueous conditions. For instance, an imine reductase could be used to catalyze the reduction of the imine formed from butyraldehyde and butylamine.

Another green approach is "hydrogen-borrowing" or "catalytic transfer hydrogenation," where an alcohol serves as the alkylating agent and the hydrogen source, eliminating the need for a separate, often hazardous, reducing agent. A catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst returning the "borrowed" hydrogen in the final reduction step. This method can be applied to synthesize secondary amines from primary amines and alcohols.

Derivatization Strategies of this compound

As a secondary amine, this compound possesses a reactive N-H proton and a nucleophilic nitrogen atom, allowing it to undergo a variety of chemical transformations to produce a range of derivatives. These reactions typically involve the formation of new bonds at the nitrogen atom.

Common derivatization reactions include:

Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form tertiary amides. For example, reacting this compound with acetyl chloride would yield N,N-dibutylacetamide.

Alkylation: Introduction of a third alkyl group via reaction with an alkyl halide to form a tertiary amine. For instance, reacting this compound with methyl iodide would lead to N,N-dibutylmethylamine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides.

Nitrosation: Reaction with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosodibutylamine.

Derivatives of butyric acid, the precursor acid to this compound, have been synthesized for various research applications. For example, a derivative linking two butyric acid molecules was synthesized to study its biological activity. nih.gov Similarly, various derivatives of indole-3-butyric acid and 3,3-dimethyl-butyric acid have been created for evaluation in different contexts. google.comresearchgate.net While these are not direct derivatives of this compound itself, they illustrate the broad interest in modifying the butyryl chemical scaffold.

N-Acylation Reactions Leading to Dibutyrylamido Derivatives (e.g., imido-substituted analogs)

The formation of the dibutyrylamido structure, an acyclic imide, is a cornerstone of its synthesis. This transformation involves the N-acylation of a primary amide, such as butyramide (B146194). A variety of methods have been developed for the synthesis of imides, ranging from classical condensation reactions to modern catalytic approaches.

One of the most direct and widely studied methods involves the reaction of a primary amide with a carboxylic acid anhydride, catalyzed by a strong acid. rsc.org For the synthesis of this compound, this would involve heating butyramide with butyric anhydride in the presence of a catalyst like sulfuric acid. rsc.org Another classical approach is the reaction of an amide with an acyl chloride, which proceeds under anhydrous conditions, often with a base to neutralize the HCl byproduct.

More recent advancements have focused on developing milder and more efficient catalytic systems. Organocatalytic methods, for instance, have been developed for the direct N-acylation of primary amides using aldehydes as the acyl source under oxidative conditions. acs.org These reactions can provide access to a variety of imide compounds at room temperature in good yields. acs.org Similarly, transition-metal-catalyzed oxidative coupling reactions offer another pathway to imides from amides and other precursors like alcohols. researchgate.net

| Method | Acylating Agent | Catalyst/Reagent | Key Features |

| Acid-Catalyzed Acylation | Carboxylic Anhydride (e.g., Butyric Anhydride) | Sulfuric Acid | General and well-established method for acyclic imides. rsc.org |

| Acyl Chloride Condensation | Acyl Chloride (e.g., Butyryl Chloride) | Base (e.g., Pyridine) | A standard method for forming amide/imide bonds. |

| Organocatalytic Oxidative Acylation | Aldehyde (e.g., Butyraldehyde) | NHC Catalyst, Oxidant | Provides a versatile protocol for constructing various imides at room temperature. acs.org |

| Metal-Catalyzed Aerobic Oxidation | Alcohol | CuCl/TMEDA/nor-AZADO | Utilizes O2 as the terminal oxidant, producing water as the only byproduct. researchgate.net |

Alkylation and Arylation Reactions at Nitrogen

Once the this compound scaffold is formed, the nitrogen atom can serve as a point for further functionalization. The proton on the nitrogen of the imide is acidic enough to be removed by a suitable base, generating a nucleophilic amide anion. This anion can then be reacted with various electrophiles to introduce alkyl or aryl substituents.

N-alkylation is typically achieved by treating this compound with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This SN2 reaction leads to the formation of N-alkylated this compound derivatives.

N-arylation of imides can be more challenging but is achievable using modern cross-coupling methodologies. Palladium-catalyzed direct arylation reactions, for example, have emerged as powerful tools for forming C-N bonds. beilstein-journals.org These methods can couple the imide nitrogen with aryl halides or pseudo-halides, often under relatively mild conditions, to yield N-aryl this compound analogues. beilstein-journals.orgchemrevlett.com Nickel/photoredox dual catalysis has also enabled deaminative arylation strategies that could be adapted for this purpose. nih.gov

| Reaction Type | Electrophile Example | Catalyst/Reagent | Product Type | Research Findings |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3) | N-Alkyl this compound | N-Alkylation is a common strategy for modifying amides, though O-alkylation can be a competing side reaction. rroij.com |

| N-Arylation | Aryl Halide (Ar-X) | Palladium Catalyst, Ligand, Base | N-Aryl this compound | Direct arylation avoids the prefunctionalization required for traditional cross-coupling and is effective for various substrates. beilstein-journals.org |

| Deaminative Arylation | Katritzky Salts | Nickel/Photoredox Catalyst | N-Aryl this compound | This method utilizes mild reaction conditions and shows high chemoselectivity for complex substrates. nih.gov |

Functionalization of Aliphatic Butyryl Chains

Modifying the two four-carbon aliphatic chains of this compound presents a synthetic challenge due to the relative inertness of the C(sp³)–H bonds. However, advances in C–H functionalization have opened avenues for the selective modification of such alkyl chains.

Functionalization can be targeted to different positions on the butyryl chain:

α-Functionalization: The carbon atoms adjacent to the carbonyl groups (α-positions) are the most activated. Deprotonation at this site can generate an enolate-like species, which can react with various electrophiles. However, achieving selectivity between the two identical butyryl chains and avoiding side reactions can be complex.

Distal C–H Functionalization: More recent and sophisticated methods focus on functionalizing the less reactive β- and γ-positions. Palladium-catalyzed reactions, often guided by a directing group, have been shown to achieve regioselective γ-C(sp³)–H arylation of free aliphatic acids, a principle that could be extended to imide substrates. nih.gov Such reactions demonstrate the feasibility of introducing aryl groups at positions far from the activating carbonyl group.

These advanced strategies allow for the synthesis of complex this compound analogues with functional groups appended to the side chains, which can significantly alter the molecule's properties.

| Position | Reaction Type | Catalyst/Reagent | Key Aspect |

| α-Position | Enolate Alkylation | Strong Base (e.g., LDA), Electrophile | Targets the activated C-H bonds adjacent to the carbonyl group. |

| γ-Position | C–H Arylation | Palladium(II) Catalyst, Ligand | Enables regioselective functionalization of a distal, unactivated C(sp³)–H bond. nih.gov |

| General | Reductive Functionalization | Tf2O, Silane, Organometallic Reagent | A one-pot method to transform amides into functionalized amines, indicating that the amide group can be activated for C-C bond formation. acs.org |

Chemical Reactivity and Mechanistic Studies of Dibutyrylamine

Reaction Mechanisms Involving the Secondary Amine Functionality

The chemical behavior of dibutyrylamine is largely dictated by the presence of the secondary amine functional group. This group, with its lone pair of electrons on the nitrogen atom, is the primary site of reactivity.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. chemistrystudent.com This nucleophilicity is fundamental to many of its reactions.

Alkylation: Secondary amines like this compound can act as nucleophiles and react with haloalkanes in nucleophilic substitution reactions. chemistrystudent.commedify.co The nitrogen's lone pair attacks the partially positive carbon atom of the haloalkane, displacing the halide ion and forming a tertiary amine. chemistrystudent.com If the haloalkane is not used in excess, this can be a primary method for synthesizing tertiary amines from secondary amines. medify.co

Acylation: this compound can react with acyl chlorides and acid anhydrides. chemrevise.org In this nucleophilic addition-elimination reaction, the nitrogen atom attacks the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form an N,N-disubstituted amide. medify.co

Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction is typically catalyzed by a mild acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=C double bond of the enamine. masterorganicchemistry.com

Nitrosation: A significant reaction of secondary amines is their reaction with nitrosating agents, such as nitrous acid (HNO₂), to form N-nitrosamines. europa.eu In the case of this compound, this reaction yields N-nitrosodibutylamine. The mechanism involves the unprotonated amine's free electron pair reacting with the nitrosating agent, N₂O₃, which is formed from two molecules of nitrous acid under acidic conditions. europa.eu This reaction is of considerable interest due to the carcinogenic nature of many N-nitrosamines.

The lone pair of electrons on the nitrogen atom not only confers nucleophilicity but also basicity. Secondary amines are generally more basic than primary amines, which are in turn more basic than ammonia (B1221849). chemrevise.org This increased basicity is attributed to the electron-donating inductive effect of the alkyl groups (in this case, butyl groups), which increases the electron density on the nitrogen atom, making it more available to accept a proton. chemrevise.org

(CH₃CH₂CH₂CH₂)₂NH + H₂O ⇌ (CH₃CH₂CH₂CH₂)₂NH₂⁺ + OH⁻

The position of this equilibrium is influenced by factors such as solvent and temperature. Computational methods, such as QM/MM-MD simulations, can be used to predict the pKa values of small molecules in aqueous solutions by modeling the free energy changes associated with proton transfer. nih.gov These studies have shown that the stability of the initially formed ion pair after proton transfer is often the rate-determining step. nih.gov

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, the most extensively studied transformation from a kinetic perspective is its nitrosation to form N-nitrosodibutylamine.

The rate of nitrosation of secondary amines is highly dependent on pH. europa.eu The nitrosating agent, dinitrogen trioxide (N₂O₃), is formed from nitrous acid. Low pH favors the formation of N₂O₃, but it also increases the concentration of the protonated, unreactive form of the amine. europa.eu Consequently, the rate of nitrosation typically shows a maximum at a specific pH, generally around pH 3.4, where there is an optimal balance between the concentrations of the unprotonated amine and the nitrosating agent. europa.eu

Kinetic modeling of the reaction between di-n-butylamine and nitrite (B80452) in aqueous solution has been conducted to assess the risk of N-nitrosamine formation. researchgate.net These studies confirmed that the formation of N-nitrosodibutylamine becomes a significant risk in solutions at pH < 6 and at higher concentrations of nitrite. researchgate.net The rate equation for the nitrosation of many secondary amines by nitrite esters in a strongly basic medium was found to be first order with respect to both the amine and the nitrite. rsc.org

The table below presents kinetic data for the formation of various N-nitrosamines from their corresponding secondary amines, illustrating the relative reaction rates. While specific data for this compound is not included, the data for NDEA (N-nitrosodiethylamine) provides a reference for a structurally similar dialkylamine.

| N-Nitrosamine | Precursor Secondary Amine | Formation Rate (μM min⁻¹) at pH 7 |

|---|---|---|

| NMOR | Morpholine (MOR) | 0.17 |

| NDMA | Dimethylamine (B145610) (DMA) | 3.09 × 10⁻³ |

| NMEA | N-Methylethylamine (NMEA) | 6.41 × 10⁻⁴ |

| NPYR | Pyrrolidine (PYR) | 3.69 × 10⁻⁴ |

| NDEA | Diethylamine (DEA) | 1.62 × 10⁻⁴ |

Data sourced from a study on N-nitrosamine formation kinetics in the absence of formaldehyde (B43269). nih.govacs.org

Transformations Involving Carbon-Hydrogen Bond Activation

Carbon-hydrogen (C-H) bond activation is a significant area of chemical research that aims to directly functionalize these typically unreactive bonds. tcichemicals.comwikipedia.org This approach offers more efficient and environmentally friendly synthetic routes by avoiding pre-functionalization steps. tcichemicals.com The process often involves the use of a transition metal catalyst to cleave the C-H bond and form a new carbon-carbon or carbon-heteroatom bond. sigmaaldrich.com

While specific studies detailing the C-H activation of this compound itself are not prevalent in the searched literature, the principles of C-H activation can be applied. In the context of amines, C-H bonds at positions α, β, or γ to the nitrogen atom could potentially be targeted. The directing ability of the amine functional group can be exploited to achieve regioselective C-H activation. For instance, the nitrogen atom can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds within the same molecule, facilitating their cleavage.

The field of non-directed C-H activation, which functionalizes C-H bonds without the aid of a directing group, is also rapidly advancing and could potentially be applied to simple aliphatic amines like this compound. rsc.org These methods often rely on the intrinsic electronic or steric properties of the substrate to control selectivity. Research in this area utilizes a variety of transition metals, including palladium, rhodium, iridium, and iron, to catalyze these transformations. tcichemicals.com

Role as a Precursor or Intermediate in Complex Chemical Reactions

In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. wikipedia.org this compound can serve as a precursor or an intermediate in various chemical syntheses.

Precursor to N-nitrosodibutylamine: As discussed, this compound is a direct precursor to N-nitrosodibutylamine, a compound of significant toxicological interest. europa.euresearchgate.net This transformation is a key focus of studies on nitrosamine (B1359907) formation in various matrices, including food and water. europa.euresearchgate.net

Precursor in Pharmaceutical and Agrochemical Synthesis: Secondary amines are common building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The nucleophilic nature of the amine allows for its incorporation into larger molecular scaffolds. While specific, large-scale industrial applications using this compound as a precursor were not identified in the search, its structural motif is present in various biologically active compounds. Precursor-directed biosynthesis is a related strategy where synthetic starting materials are incorporated into biosynthetic pathways to generate novel complex molecules. nih.gov

Intermediate in Amine Synthesis: In the synthesis of amines via the reaction of a haloalkane with ammonia, primary amines are formed first. These can then react further with the haloalkane to form secondary amines like this compound, which are therefore intermediates in the formation of tertiary amines and quaternary ammonium (B1175870) salts if the haloalkane is in excess. chemistrystudent.com

Intermediate in Reductive Amination: Secondary amines can be synthesized through the reductive amination of a primary amine with an aldehyde or ketone. youtube.com The reaction proceeds through an imine intermediate which is then reduced. Conversely, this compound itself could be an intermediate if a primary amine is reacted with butyraldehyde (B50154), followed by reduction, and then the resulting secondary amine is further butylated.

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation of Dibutyrylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and in the solid state. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution 1D and 2D NMR Experiments (e.g., COSY, DEPT, HETCOR, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural analysis by identifying the different types of protons and carbons within the Dibutyrylamine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the two butyl chains. The protons alpha to the carbonyl group (C=O) would appear at the most downfield chemical shift due to the electron-withdrawing effect of the carbonyl. The subsequent methylene (B1212753) groups along the chain would appear at progressively upfield shifts, with the terminal methyl group being the most shielded and appearing at the highest field. The N-H proton of the secondary amide would appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon will have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the butyl chains will show distinct signals, with the carbon alpha to the carbonyl appearing more downfield than the others.

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the butyl chains. Cross-peaks would be observed between adjacent methylene groups.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the carbon signals of the butyl chains.

HETCOR (Heteronuclear Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). It can show correlations from the protons on the alpha-methylene group to the carbonyl carbon, confirming the butyryl group's structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to study the conformation of the butyl chains relative to each other and the amide group.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

| C=O | - | ~175 | - | No Signal |

| α-CH₂ | ~2.2-2.4 | ~35-40 | Triplet | Negative |

| β-CH₂ | ~1.6-1.8 | ~25-30 | Sextet | Negative |

| γ-CH₂ | ~1.3-1.5 | ~20-25 | Sextet | Negative |

| δ-CH₃ | ~0.9-1.0 | ~13-15 | Triplet | Positive |

| N-H | Variable | - | Broad Singlet | - |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Solid-State NMR Applications for this compound Solids

For studying this compound in its solid form, solid-state NMR (ssNMR) is employed. This technique can provide insights into the molecular structure, conformation, and packing in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the signals in the solid state. ssNMR can reveal the presence of different polymorphs (different crystalline forms) of this compound by showing distinct sets of chemical shifts for each form.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is dominated by absorptions characteristic of a secondary amide.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration. Its position and shape can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band): A strong, sharp absorption band typically appears around 1640-1680 cm⁻¹. This is one of the most characteristic bands for amides.

N-H Bend (Amide II band): This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found around 1520-1570 cm⁻¹.

C-H Stretches: Absorptions due to the C-H stretching vibrations of the butyl chains will be present in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3200-3400 | Medium-Strong |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C=O (Amide I) | Stretch | 1640-1680 | Strong |

| N-H (Amide II) | Bend | 1520-1570 | Medium-Strong |

| CH₂ | Bend | ~1465 | Medium |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations.

C-C and C-N Stretches: The skeletal C-C and C-N stretching vibrations of the molecule will give rise to signals in the fingerprint region (below 1500 cm⁻¹).

C=O Stretch: The amide C=O stretch is also Raman active, though its intensity may differ from that in the IR spectrum.

C-H Vibrations: C-H stretching and bending vibrations are also observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete vibrational profile of this compound, aiding in detailed structural and conformational analysis.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis (e.g., EI-MS, ESI-MS, HRESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound would likely involve cleavage of the C-C bonds in the butyl chains and cleavage adjacent to the carbonyl group and the nitrogen atom. A common fragmentation pathway for amides is the McLafferty rearrangement, if a gamma-hydrogen is available. Alpha-cleavage next to the nitrogen is also a characteristic fragmentation pathway for amines and amides.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation. This is particularly useful for accurately determining the molecular weight of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound with a high degree of confidence. By comparing the exact mass to calculated values for possible formulas, the molecular formula can be confirmed.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound (C₈H₁₅NO₂)

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Ionization Method |

| 157 | [M]⁺˙ (Molecular Ion) | EI |

| 158 | [M+H]⁺ (Protonated Molecule) | ESI |

| 114 | [M - C₃H₇]⁺ | EI |

| 86 | [CH₃CH₂CH₂CONH₂]⁺˙ | EI |

| 72 | [CH₃CH₂CH₂CNH]⁺ | EI |

| 57 | [C₄H₉]⁺ | EI |

| 43 | [CH₃CH₂CH₂]⁺ or [CH₃CO]⁺ | EI |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Reaction Monitoring (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orglibretexts.org It is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic properties of electron spins instead of nuclear spins. libretexts.org EPR spectroscopy is a highly sensitive and specific method for the direct detection and characterization of radical intermediates that may form during chemical reactions. wikipedia.orgsyntechinnovation.com While specific EPR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of the technique are directly applicable to studying its potential radical chemistry.

In the context of this compound, EPR could be instrumental in investigating reaction mechanisms involving single-electron transfer steps, such as oxidation processes. Oxidation of amines can lead to the formation of nitrogen-centered radicals. For instance, studies on similar amine compounds like dimethylamine (B145610) have successfully used EPR to detect and identify nitrogen-containing radical intermediates, including nitroxide radicals. rsc.org The analysis of the EPR spectrum provides crucial information about the structure and electronic environment of the radical. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants. Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H), leading to a characteristic splitting pattern that acts as a fingerprint for the radical's structure. auburn.edu

Furthermore, EPR is a powerful tool for real-time reaction monitoring. syntechinnovation.com By tracking the intensity of the EPR signal corresponding to a radical intermediate over time, it is possible to gain insights into the kinetics of the reaction. syntechinnovation.com This quantitative capability allows for the elucidation of reaction pathways and the optimization of reaction conditions to either promote or prevent radical formation. syntechinnovation.com

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.005 | Indicates the presence of a nitrogen-centered radical. |

| ¹⁴N Hyperfine Coupling (aN) | 1.0 - 1.5 mT | Confirms the localization of the unpaired electron on the nitrogen atom and provides insight into its orbital. |

| ¹H Hyperfine Coupling (aH) for α-protons | 1.5 - 2.5 mT | Provides information about the conformation of the radical and the spin density on adjacent carbon atoms. |

This table presents hypothetical EPR parameters for a potential nitrogen-centered radical derived from this compound, based on typical values for similar amine radicals.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of atoms, their chemical bonds, and their stereochemistry can be deduced. wikipedia.orgnih.gov

For this compound, obtaining a single crystal of sufficient quality would be the first critical step. This crystal would then be exposed to a focused X-ray beam, producing a unique diffraction pattern. nih.gov Computational methods are then used to process this pattern and solve the "phase problem," ultimately yielding an electron density map. wikipedia.org A molecular model of this compound is then built into this map and refined to best fit the experimental data. nih.gov

The resulting crystal structure would provide unparalleled detail about the solid-state conformation of the this compound molecule, including:

Precise Bond Lengths: The exact distances between bonded atoms (e.g., C-N, C=O, C-C, C-H).

Accurate Bond Angles: The angles formed between adjacent chemical bonds.

Torsion Angles: The dihedral angles that define the molecule's three-dimensional shape and the orientation of its functional groups.

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding or van der Waals interactions, that govern how this compound molecules pack together in the crystal lattice.

This information is fundamental for understanding the compound's physical properties and for computational modeling studies. Although a published crystal structure for this compound was not identified, the table below outlines the typical parameters that would be reported from such an analysis.

| Parameter | Example Data | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95.5° | Defines the size and shape of the repeating unit of the crystal. |

| C=O Bond Length | 1.23 Å | Confirms the double-bond character of the carbonyl group. |

| C-N Bond Length | 1.35 Å | Indicates the partial double-bond character due to amide resonance. |

| N-H···O Hydrogen Bond Distance | 2.9 Å | Identifies and quantifies key intermolecular interactions holding the crystal together. |

This table provides an example of crystallographic data that could be obtained for this compound to illustrate the type of precise structural information yielded by the technique.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC/MS)

Chromatographic techniques are indispensable for separating the components of a mixture and for assessing the purity of a chemical compound. sigmaaldrich.com These methods operate on the principle of differential partitioning of analytes between a stationary phase and a mobile phase. sigmaaldrich.com For a compound like this compound, several chromatographic methods are applicable, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful choice for volatile compounds. emerypharma.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hybrid analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. creative-proteomics.com In a typical GC-MS analysis of this compound, the sample is first vaporized and injected into the GC system. ufl.edu It is then carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. youtube.com Separation occurs based on the compound's volatility and its relative affinity for the stationary phase; compounds that interact less with the stationary phase travel through the column faster. youtube.com

The time it takes for the compound to exit the column is known as its retention time, which is a characteristic property under a specific set of conditions. The purity of the this compound sample is determined by examining the resulting chromatogram; a single, sharp peak indicates a high degree of purity, while the presence of other peaks suggests impurities. youtube.com

As each component elutes from the GC column, it enters the mass spectrometer. There, it is bombarded with electrons (a common method known as Electron Ionization or EI), causing the molecules to ionize and break apart into charged fragments. youtube.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum is a unique fingerprint that can be used to confirm the identity of this compound by matching it against known databases or by interpreting the fragmentation pattern. ufl.edu

Other Relevant Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for compounds that may not be sufficiently volatile or are thermally unstable for GC analysis. creative-proteomics.com It uses a liquid mobile phase to pass the sample through a column packed with a solid stationary phase. nih.gov Purity is assessed by a detector (e.g., UV-Vis) that records peaks as components elute. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method often used to monitor the progress of a reaction or to quickly assess the purity of a sample. libretexts.org The sample is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate via capillary action, separating the components. khanacademy.org

| Technique | Parameter | Typical Result for this compound | Purpose |

| GC-MS | Retention Time (GC) | A single sharp peak at a specific time (e.g., 8.5 min). | Purity assessment and quantification. |

| Key m/z Fragments (MS) | e.g., 157 (M+), 114, 86, 71, 43. | Structural confirmation and identification. | |

| HPLC | Retention Time | A single sharp peak at a specific time. | Purity assessment for non-volatile impurities. |

| TLC | Retention Factor (Rf) | A single spot with a specific Rf value (e.g., 0.65). | Rapid purity check and reaction monitoring. |

This table summarizes the application of various chromatographic techniques for the analysis of this compound, showing typical expected results and their significance.

Theoretical and Computational Chemistry Approaches to Dibutyrylamine

Development and Application of Theoretical Molecular Descriptors:Molecular descriptors are numerical values that encode chemical information. For dibutyrylamine, theoretical descriptors could be calculated from its molecular graph or 3D structure to predict properties like boiling point, solubility, or reactivity in quantitative structure-property relationship (QSPR) models.

However, without specific studies on this compound, any discussion would be purely hypothetical and would not constitute the "detailed research findings" required. The scientific community has yet to apply these powerful computational tools to this particular secondary amine and publish the results.

Dibutyrylamine in Advanced Organic Synthesis and Methodology Development

Applications as a Synthetic Building Block in Complex Molecular Construction

Dibutyrylamine serves as a key intermediate and building block in the synthesis of a range of complex and biologically active molecules. atamanchemicals.com Its incorporation into molecular scaffolds can significantly influence the physicochemical properties and biological activity of the final compound.

One notable application is in the synthesis of pharmacologically active agents. For instance, this compound is a precursor in the production of the antidepressant fengabine, the fungicide benomyl, the adrenergic antagonist butamoxane, and the antidiabetic drug tolbutamide. atamanchemicals.com The dibutylamine (B89481) moiety in these molecules is typically introduced through nucleophilic substitution or condensation reactions.

A specific example of a complex molecule built using this compound is the class of 2-amino-1,4-naphthoquinones. A derivative, 2-(dibutyrylamino)-1,4-naphthoquinone, has been identified as a multi-kinase inhibitor, highlighting the importance of the this compound scaffold in medicinal chemistry. The general synthesis of such compounds involves the reaction of a halo-substituted 1,4-naphthoquinone (B94277) with this compound. For example, 2,3-dichloro-1,4-naphthoquinone can be reacted with anilines in refluxing ethanol (B145695) to produce anilino-1,4-naphthoquinone derivatives. nih.gov A similar strategy can be employed with this compound to yield the corresponding dibutyrylamino-substituted naphthoquinone. The synthesis of related 2,3-diamino-1,4-naphthoquinones has been achieved by the reduction of 2-(R-amino)-3-nitro-1,4-naphthoquinones. google.com

Furthermore, this compound is utilized in the preparation of N-(di-n-butylamino)methylene-protected 2-aminopurine (B61359) riboside phosphoramidite, a crucial building block for the solid-phase synthesis of RNA. nih.gov In this application, the N-(di-n-butylamino)methylene group serves as a protecting group for the N2 functionality of the 2-aminopurine riboside. nih.gov The synthesis involves the reaction of 2-amino-9-(β-d-ribofuranosyl)purine with N,N-dibutylformamide dimethyl acetal. nih.gov This highlights the role of this compound in facilitating the construction of complex biomolecules.

Table 1: Examples of Complex Molecules Synthesized Using this compound as a Building Block

| Compound Name | Class of Compound | Synthetic Application of this compound |

|---|---|---|

| Fengabine | Antidepressant | Precursor in the synthesis. atamanchemicals.comwikipedia.org |

| Butamoxane | Adrenergic Antagonist | Precursor in the synthesis. atamanchemicals.com |

| Tolbutamide | Antidiabetic | Precursor in the synthesis. atamanchemicals.com |

| 2-(Dibutyrylamino)-1,4-naphthoquinone | Kinase Inhibitor | Direct incorporation as a scaffold component. |

| N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite | RNA Synthesis Building Block | Forms a key protecting group. nih.gov |

Role in Multicomponent Reactions and Cascade Processes

This compound has proven to be an effective organocatalyst in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. tandfonline.comresearchgate.net These reactions are highly atom-economical and offer a rapid route to molecular complexity.

A significant application of this compound in this context is the synthesis of β-phosphonomalonates. An efficient, one-pot, di-n-butylamine-catalyzed, three-component synthesis has been developed where a range of aromatic and fused aromatic aldehydes are condensed with enolizable C-H activated compounds and dialkylphosphites. researchgate.net This method provides an environmentally friendly approach to constructing a diverse library of β-phosphonomalonates in excellent yields. researchgate.net

Similarly, this compound catalyzes the one-pot, three-component synthesis of pyrazolyl phosphonates. tandfonline.com In this reaction, various substituted aromatic, fused, and heterocyclic aromatic aldehydes are reacted with enolizable C-H activated compounds and diethylphosphite. tandfonline.com The proposed mechanism for this transformation involves the initial formation of a Knoevenagel product from the aldehyde and the active methylene (B1212753) compound, catalyzed by this compound. This is followed by a phospha-Michael addition of the phosphite (B83602) to the intermediate, yielding the final pyrazolyl phosphonate. tandfonline.com

This compound has also been employed as a catalyst for the synthesis of pyran derivatives through a one-pot reaction of aldehydes, malononitrile, and either methylacetoacetate or ethyl benzoylacetate at room temperature. researchgate.net This procedure is noted for being mild, environmentally friendly, and high-yielding, without the need for complex purification steps. researchgate.net

While these MCRs are one-pot procedures, they can also be considered as initiating steps in cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where each subsequent reaction occurs due to the functionality formed in the previous step. frontiersin.org In the context of the this compound-catalyzed reactions mentioned, the initial Knoevenagel condensation creates an electrophilic intermediate that immediately undergoes a nucleophilic attack in a sequential manner, fitting the definition of a cascade process. For instance, in the synthesis of pyrazolyl phosphonates, the this compound-catalyzed Knoevenagel condensation is the first step of the cascade, which is then followed by the intramolecular cyclization/addition of the phosphite. tandfonline.com

Table 2: this compound in Multicomponent Reactions

| Reaction Type | Reactants | Product | Role of this compound |

|---|---|---|---|

| Synthesis of β-phosphonomalonates | Aldehydes, enolizable C-H activated compounds, dialkylphosphites | β-Phosphonomalonates | Organocatalyst researchgate.net |

| Synthesis of pyrazolyl phosphonates | Aldehydes, pyrazolones, diethylphosphite | Pyrazolyl phosphonates | Organocatalyst tandfonline.com |

| Synthesis of pyran derivatives | Aldehydes, malononitrile, β-ketoesters | Pyrans | Organocatalyst researchgate.net |

| Synthesis of Methacrolein | Formaldehyde (B43269), Propionaldehyde (B47417) | Methacrolein | Catalyst (as dibutylamine acetate) researchgate.netmdpi.comsemanticscholar.org |

Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds

The chemical properties of this compound have been harnessed to develop novel synthetic methodologies. Its role as a catalyst and a building block has led to the creation of efficient synthetic routes for various important compounds.

One area of development is in the catalytic synthesis of methacrolein, an important industrial intermediate. Dibutylamine acetate (B1210297) has been identified as a highly effective catalyst for the condensation of formaldehyde and propionaldehyde to produce methacrolein. researchgate.netmdpi.comsemanticscholar.org The catalytic performance is influenced by the nucleophilicity of the amine and the steric hindrance of its functional groups. researchgate.net This methodology offers a clean and high-yield process for a key industrial chemical. researchgate.netsemanticscholar.org

Furthermore, the this compound scaffold itself is integral to the development of new chemical entities. The synthesis of 2-amino-1,4-naphthoquinones containing the this compound moiety has been a focus of research due to their potential as anticancer and antifungal agents. nih.govbiointerfaceresearch.comnih.govsemanticscholar.org The development of synthetic methods to access these compounds, such as the reaction of 2,3-dihalo-1,4-naphthoquinones with this compound, contributes to the expansion of the chemical space for drug discovery.

Stereoselective Synthesis Involving this compound Frameworks

While the use of this compound as a chiral auxiliary or in asymmetric catalysis is not as extensively documented as for other amines, its application in stereoselective synthesis is an emerging area. The steric bulk of the two butyl groups can influence the stereochemical outcome of reactions in which it is involved, either as a reagent or a catalyst.

In the context of the multicomponent reactions catalyzed by this compound, the primary focus has been on the efficient construction of the molecular backbone rather than the control of stereocenters. The products of these reactions are typically formed as racemates if a chiral center is generated.

However, the potential for stereoselectivity exists. For example, in the synthesis of piperidine (B6355638) alkaloids, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines can proceed with high diastereoselectivity. While this specific example does not use this compound directly in the key stereodetermining step, the resulting aminoketone derivatives could potentially be further functionalized using this compound. The synthesis of (+)- and (–)-isosolenopsin A, a piperidine alkaloid, demonstrates the importance of controlling stereochemistry in the synthesis of natural products. sigmaaldrich.com

Future research may focus on developing chiral variants of this compound or using it in conjunction with chiral catalysts to achieve stereoselective transformations. The development of such methodologies would significantly enhance the utility of this compound in the asymmetric synthesis of complex molecules.

Future Research Directions and Emerging Paradigms in Dibutyrylamine Chemistry

Innovations in Sustainable and Green Chemistry Approaches for Dibutyrylamine Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for key chemical building blocks, including this compound. beyondbenign.orgresearchgate.net Future research will focus on minimizing the environmental footprint of its synthesis by adhering to the principles of green chemistry. acs.orgmlsu.ac.in

Key areas of innovation include:

Use of Renewable Feedstocks : Research is anticipated to explore the synthesis of this compound from bio-based starting materials derived from non-petroleum sources, aligning with the principle of using renewable feedstocks. mlsu.ac.inmygreenlab.org

Catalytic Efficiency : Moving away from stoichiometric reagents, future syntheses will likely employ highly selective catalytic processes. beyondbenign.org The exploration of catalysts based on earth-abundant metals like iron or copper, as well as biocatalysis using enzymes, presents a significant opportunity to increase efficiency and reduce waste. mdpi.comhuarenscience.com Enzymes, in particular, can offer high specificity, potentially reducing the need for protecting groups and simplifying purification steps. acs.org

Alternative Energy Sources : Microwave-assisted synthesis is a promising technique that can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Greener Solvents : A major focus will be on replacing traditional volatile organic compounds (VOCs) with safer alternatives. mdpi.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as viable, non-volatile, and often biodegradable reaction media that can also exhibit catalytic properties. mdpi.com

Table 1: Comparative Analysis of Hypothetical this compound Synthesis Routes

| Metric | Traditional Route (e.g., Acylation/Reduction) | Green Chemistry Route | Description |

|---|---|---|---|

| Solvent | Dichloromethane, Diethyl ether | Deep Eutectic Solvent (e.g., Choline Chloride:Urea) | Utilizes a non-volatile, often biodegradable solvent system, reducing waste and hazard. mdpi.com |

| Catalyst | Stoichiometric reducing agents (e.g., LiAlH₄) | Biocatalyst (e.g., Transaminase) or Heterogeneous Catalyst | Employs catalytic amounts of a reusable or biodegradable catalyst, improving atom economy. mdpi.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or ambient temperature | Minimizes energy requirements for environmental and economic benefits. mlsu.ac.inmdpi.com |

| Atom Economy | Moderate | High | Maximizes the incorporation of material from the starting materials into the final product. mygreenlab.org |

| Process Mass Intensity (PMI) | High | Low | Drastically reduces the total mass of materials (solvents, reagents) used to produce a given mass of product. mygreenlab.org |

| Derivatization | May require protection/deprotection steps | Minimized or avoided | Enzymatic specificity can eliminate the need for protecting groups, reducing step count and waste. acs.org |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Beyond established synthesis methods, the future of this compound chemistry lies in the discovery of novel reactions that can generate unprecedented molecular architectures. Such explorations are crucial for expanding the synthetic utility of this compound as a scaffold for new materials and functional molecules. A transformation pathway describes the process of profound change from one state to another, often involving multiple steps or intermediates. umweltbundesamt.deaps.org

Future research should investigate:

C-H Bond Functionalization : The selective activation and functionalization of C-H bonds on the butyl chains of this compound would be a transformative leap. This approach avoids pre-functionalized starting materials, offering a more atom-economical route to complex derivatives.

Catalytic Asymmetric Transformations : Developing catalytic methods to introduce chirality into this compound derivatives would open doors to applications in stereoselective synthesis and medicinal chemistry.

Novel Cyclization Strategies : Investigating new cyclization reactions where the this compound nitrogen acts as a key nucleophile or directing group could lead to the synthesis of novel heterocyclic compounds.

Table 2: Potential Novel Transformation Pathways for this compound

| Transformation Pathway | Description | Potential Reagents/Catalysts | Significance |

|---|---|---|---|

| Directed C-H Amination | Intramolecular reaction to form saturated nitrogen heterocycles (e.g., pyrrolidines) by functionalizing a C-H bond on one of the butyl chains. | Rhodium or Palladium catalysts | Provides a direct route to valuable heterocyclic structures from a simple acyclic amine. |

| Dehydrogenative Coupling | Intermolecular reaction with another nucleophile (e.g., another amine, thiol) to form new C-N or C-S bonds, releasing H₂ as the only byproduct. | Transition metal catalysts | Represents a highly atom-economical and green method for bond formation. |

| [3+2] Cycloaddition | Reaction of a derivatized this compound (e.g., as an azomethine ylide precursor) with an alkene or alkyne to construct five-membered rings. | Lewis acids, thermal conditions | Enables rapid construction of complex, polycyclic molecular scaffolds. |

| Electrochemical Synthesis | Using electricity to drive redox reactions, such as oxidative coupling or N-N bond formation, under mild conditions without chemical oxidants. | Divided/undivided electrochemical cell | Offers a sustainable and highly controllable method for synthesis, minimizing chemical waste. |

Integration with Advanced Analytical Techniques for Real-time Mechanistic Monitoring

A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and discovering new ones. bruker.com The integration of advanced analytical techniques for real-time monitoring allows chemists to observe reactions as they happen, providing invaluable data on kinetics, intermediates, and byproduct formation. mlsu.ac.in

Emerging paradigms in this area include:

Process Analytical Technology (PAT) : The use of in-situ, real-time analytical tools to monitor and control chemical reactions. For this compound synthesis, this could involve inserting probes directly into the reactor.

Flow Chemistry with Integrated Analytics : Coupling continuous flow reactors with online analytical techniques like HPLC, MS, and NMR allows for rapid reaction screening, optimization, and mechanistic investigation under steady-state conditions.

Advanced Spectroscopic and Chromatographic Methods : Techniques like Ultra-High-Pressure Liquid Chromatography (UHPLC) provide superior resolution for separating complex reaction mixtures, while advanced mass spectrometry can identify transient intermediates. pharmtech.commdpi.com

Table 3: Advanced Analytical Techniques for Mechanistic Studies of this compound Reactions

| Technique | Application | Mechanistic Insight Provided |

|---|

| In-situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation directly in the NMR tube or via a flow cell. bruker.com | - Unambiguous structural identification of intermediates.

Computational Design of Novel this compound-Derived Chemical Entities

Computational chemistry provides powerful predictive tools that can accelerate the discovery and development of new molecules, saving significant time and resources compared to purely experimental approaches. techno-press.orgcdfam.com By using in silico methods, researchers can design and screen virtual libraries of this compound derivatives to identify candidates with desired properties before they are ever synthesized in the lab. japsonline.commdpi.com

Future research will heavily leverage:

Density Functional Theory (DFT) : To calculate the electronic structure, stability, and reactivity of this compound and its derivatives. rsc.org This can predict reaction barriers, helping to rationalize observed reactivity and guide the design of new transformations.

Molecular Docking and Dynamics : To simulate the interaction of this compound-derived ligands with biological targets (e.g., proteins, enzymes) or material surfaces. This is crucial for designing new functional molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : To build models that correlate the chemical structure of this compound analogs with their observed activity, enabling the prediction of properties for unsynthesized compounds.

Virtual Screening : To rapidly evaluate large libraries of virtual this compound derivatives for specific properties, such as binding affinity to a receptor or desired pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.netnih.gov

Table 4: Workflow for Computational Design of this compound Derivatives

| Step | Computational Method | Objective |

|---|---|---|

| 1. Scaffolding | Molecular modeling software | Generate a virtual library of diverse this compound derivatives by modifying functional groups and stereochemistry. |

| 2. Property Prediction | DFT, QSAR models | Calculate key electronic properties (e.g., HOMO/LUMO energies), predict reactivity, and estimate drug-like properties. japsonline.comrsc.org |

| 3. Virtual Screening | High-throughput molecular docking | Screen the virtual library against a target protein or receptor to identify compounds with high predicted binding affinity. mdpi.com |

| 4. Mechanistic Validation | DFT, Molecular Dynamics (MD) simulations | For top candidates, calculate the energy profile of the binding process or a key synthetic reaction to ensure feasibility and stability. mdpi.com |

| 5. Candidate Prioritization | Multi-parameter optimization | Rank the virtual hits based on a combination of predicted efficacy, synthetic accessibility, and low toxicity for experimental validation. researchgate.net |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying Dibutyrylamine’s biochemical interactions?

- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example:

- How does this compound (intervention) influence enzyme kinetics (outcome) in mammalian cell lines (population) compared to analogous amines (comparison)?

- Validate feasibility by reviewing existing literature on amine reactivity and enzyme assays .

Q. What experimental design considerations are critical for synthesizing this compound?

- Methodological Guidance :

- Synthesis Protocol : Use reductive amination of butyraldehyde with ammonia under controlled pH and temperature, as described in standard organic chemistry protocols.

- Characterization : Employ NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. Reference IUPAC guidelines for compound naming and spectral data reporting .

- Example Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | Pd/C | 78 | 99.2 |

| Direct Alkylation | NaBH₄ | 65 | 97.5 |

Q. How should researchers address variability in this compound’s physicochemical properties across studies?

- Methodological Guidance :

- Standardize solvent systems (e.g., aqueous vs. nonpolar solvents) and temperature conditions.

- Use control experiments to isolate variables (e.g., pH effects on amine protonation) .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in this compound’s reported bioactivity data?

- Methodological Guidance :

- Contradiction Analysis : Apply the TRIZ model (Table 7 in ) to identify technical contradictions (e.g., high efficacy vs. low solubility).

- Dialectical Analysis : Evaluate principal vs. secondary contradictions (e.g., bioactivity vs. metabolic instability) using frameworks from materialist dialectics .

- Cross-Validation : Combine in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) studies to reconcile conflicting results .

Q. How can researchers optimize this compound’s pharmacokinetic profile for targeted drug delivery?

- Methodological Guidance :

- Structure-Activity Relationship (SAR) : Modify substituents on the amine backbone to enhance lipophilicity or stability.

- In Vivo Testing : Use rodent models with LC-MS/MS for metabolite tracking. Ensure ethical compliance via institutional review boards (IRB) .

Q. What strategies mitigate data biases in cross-disciplinary studies of this compound?

- Methodological Guidance :

- Data Triangulation : Integrate chemical, biological, and computational datasets (e.g., PubChem, ChEMBL) to reduce confirmation bias.

- Questionnaire Design : Follow Sudman and Bradburn’s guidelines ( ) to standardize data collection from collaborators in pharmacology and toxicology .

Data Management & Reproducibility

Q. How should this compound research data be managed to ensure reproducibility?

- Methodological Guidance :

- Data Management Plan (DMP) : Document raw spectra, assay conditions, and statistical codes (e.g., R/Python scripts). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Example Checklist :

- ☑️ Metadata for HPLC gradients.

- ☑️ Repository links (e.g., Zenodo) for spectral data.

Ethical & Collaborative Considerations

Q. What ethical frameworks apply to this compound studies involving human-derived samples?

- Methodological Guidance :

- Informed Consent : Follow IRB protocols for biospecimen use (e.g., plasma or tissue samples).

- Collaborative Agreements : Define data-sharing terms with partner labs using templates from .

Cross-Disciplinary Applications

Q. How can this compound’s applications in material science be explored without compromising biochemical relevance?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.